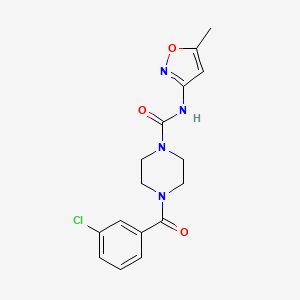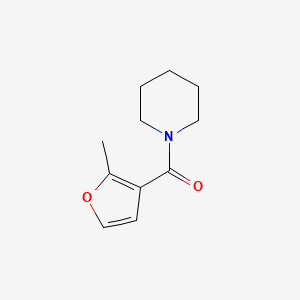
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide, also known as DMQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMQA is a member of the quinoline family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been explored as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of luminescent materials. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of metal ions and amino acids.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in cells. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have demonstrated that this compound can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. This compound is also sensitive to light and air, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative disorders. Another area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. This compound can also be further explored as a building block for the synthesis of luminescent materials. Additionally, this compound can be used as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids.
Synthesemethoden
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be synthesized using a one-pot reaction between 2,4-dimethylquinoline-3-carbaldehyde and 3-aminopyridine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction yields this compound as a yellow solid with a yield of 60-70%. The purity of this compound can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-15-7-3-4-8-17(15)20-13(2)16(12)10-18(22)21-14-6-5-9-19-11-14/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHRAUNEQBKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)


![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)

![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)